molecular formula C9H11BrClNO B1378736 3-(3-Bromophenoxy)azetidine hydrochloride CAS No. 1707367-41-6

3-(3-Bromophenoxy)azetidine hydrochloride

Cat. No. B1378736
M. Wt: 264.54 g/mol
InChI Key: JHYJTLKCOAOSME-UHFFFAOYSA-N
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Description

“3-(3-Bromophenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1707367-41-6. It has a molecular weight of 264.55 . The IUPAC name for this compound is 3-(3-bromophenoxy)azetidine hydrochloride .


Synthesis Analysis

The synthesis of azetidines, including “3-(3-Bromophenoxy)azetidine hydrochloride”, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The InChI code for “3-(3-Bromophenoxy)azetidine hydrochloride” is 1S/C9H10BrNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Bromophenoxy)azetidine hydrochloride” include its molecular weight (264.55) and its IUPAC name (3-(3-bromophenoxy)azetidine hydrochloride) . Additional properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Scalable Production of Energetic Building Blocks

One study describes a scalable process for producing a highly energetic bromoacetylene building block, which, although not the same, shares similarities in the bromo-functional group's reactivity and potential applications in synthesizing complex molecules (Kohler et al., 2018).

Stereoselective Synthesis of Piperidines

Another research effort focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines through the ring transformation of 2-(2-mesyloxyethyl)azetidines, demonstrating the versatility of azetidine derivatives in synthesizing complex nitrogen-containing heterocycles (Mollet et al., 2011).

Synthesis of Functionalized Azetidines

Research on 3-bromo-3-ethylazetidines has shown their utility in preparing a variety of functionalized azetidines, indicating the broad applicability of bromo-substituted azetidines in synthetic chemistry (Stankovic et al., 2013).

Domino Aziridine Ring Opening

A study on domino aziridine ring opening followed by a Buchwald–Hartwig type coupling-cyclization showcases the potential for synthesizing complex structures from simpler aziridine and azetidine precursors (Rao et al., 2012).

Iron-Catalyzed Thiol Alkylation

The synthesis of 3-aryl-3-sulfanyl azetidines through iron-catalyzed thiol alkylation demonstrates the chemical versatility of azetidines and their potential for generating biologically relevant structures (Dubois et al., 2019).

Safety And Hazards

“3-(3-Bromophenoxy)azetidine hydrochloride” is classified as an irritant . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(3-bromophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYJTLKCOAOSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenoxy)azetidine hydrochloride

CAS RN

1707367-41-6
Record name 3-(3-bromophenoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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